molecular formula C12H16F2N6O4S B10946581 1-(difluoromethyl)-3,5-dimethyl-N-[3-(4-nitro-1H-pyrazol-1-yl)propyl]-1H-pyrazole-4-sulfonamide CAS No. 1006994-26-8

1-(difluoromethyl)-3,5-dimethyl-N-[3-(4-nitro-1H-pyrazol-1-yl)propyl]-1H-pyrazole-4-sulfonamide

Cat. No.: B10946581
CAS No.: 1006994-26-8
M. Wt: 378.36 g/mol
InChI Key: DMLMCMOVGVEREF-UHFFFAOYSA-N
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Description

1-(difluoromethyl)-3,5-dimethyl-N-[3-(4-nitro-1H-pyrazol-1-yl)propyl]-1H-pyrazole-4-sulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a difluoromethyl group, a nitro-substituted pyrazole ring, and a sulfonamide group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of difluoromethylation reagents to introduce the CF2H group into the molecule . The reaction conditions often require the presence of a base, such as triethylamine, and a solvent like dichloromethane .

Industrial Production Methods

For large-scale production, the synthesis may be optimized to improve yield and reduce costs. This can involve the use of phase-transfer catalysts and continuous flow reactors to streamline the process . Industrial methods also focus on minimizing the use of hazardous reagents and solvents to ensure safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

1-(difluoromethyl)-3,5-dimethyl-N-[3-(4-nitro-1H-pyrazol-1-yl)propyl]-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, potassium permanganate for oxidation, and nucleophiles like amines for substitution reactions . The reaction conditions typically involve controlled temperatures and pressures to ensure the desired product formation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while oxidation of the difluoromethyl group produces a carboxylic acid .

Scientific Research Applications

1-(difluoromethyl)-3,5-dimethyl-N-[3-(4-nitro-1H-pyrazol-1-yl)propyl]-1H-pyrazole-4-sulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(difluoromethyl)-3,5-dimethyl-N-[3-(4-nitro-1H-pyrazol-1-yl)propyl]-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. The difluoromethyl group enhances the compound’s binding affinity and stability, while the nitro group can participate in redox reactions that modulate the enzyme’s function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(difluoromethyl)-3,5-dimethyl-N-[3-(4-nitro-1H-pyrazol-1-yl)propyl]-1H-pyrazole-4-sulfonamide stands out due to its combination of a difluoromethyl group, a nitro-substituted pyrazole ring, and a sulfonamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

1006994-26-8

Molecular Formula

C12H16F2N6O4S

Molecular Weight

378.36 g/mol

IUPAC Name

1-(difluoromethyl)-3,5-dimethyl-N-[3-(4-nitropyrazol-1-yl)propyl]pyrazole-4-sulfonamide

InChI

InChI=1S/C12H16F2N6O4S/c1-8-11(9(2)19(17-8)12(13)14)25(23,24)16-4-3-5-18-7-10(6-15-18)20(21)22/h6-7,12,16H,3-5H2,1-2H3

InChI Key

DMLMCMOVGVEREF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C(F)F)C)S(=O)(=O)NCCCN2C=C(C=N2)[N+](=O)[O-]

Origin of Product

United States

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